molecular formula C20H18N4O4S B417379 (E)-5-(4-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 370853-70-6

(E)-5-(4-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No. B417379
CAS RN: 370853-70-6
M. Wt: 410.4g/mol
InChI Key: NOHJOIBUFJKSAV-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine, a heterocyclic moiety, is integral to the structural framework of many pharmacologically active molecules. Derivatives of piperazine are known for their diverse therapeutic uses, including roles as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. Modifications to the piperazine nucleus significantly affect the medicinal potential of the resultant molecules, indicating a versatile scaffold for drug discovery (Rathi et al., 2016).

Applications in DNA Binding and Analysis

Compounds structurally related to Hoechst 33258, which shares a similarity with the benzyl and nitrophenyl components of the query compound, are known for their strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These derivatives are utilized extensively in cell biology for chromosome staining, nuclear DNA content analysis via flow cytometry, and as tools in the investigation of DNA-binding mechanisms (Issar & Kakkar, 2013).

Role in Neuropharmacology

Piperazine derivatives have been investigated for their potential in treating neuropsychiatric disorders. They often target dopamine D2 receptors, which are crucial in the management of conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The specific pharmacophore structure, including the presence of a piperazine ring, is associated with high affinity for D2 receptors, suggesting that compounds like the one could have implications in the modulation of dopaminergic pathways (Jůza et al., 2022).

Antimicrobial and Antituberculosis Activity

Piperazine scaffolds have also been explored for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The literature documents several piperazine-based molecules with significant activity against both drug-susceptible and drug-resistant strains of tuberculosis, highlighting the potential of such compounds in anti-TB drug development (Girase et al., 2020).

properties

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c25-15-7-5-14(6-8-15)13-18-19(26)21-20(29-18)23-11-9-22(10-12-23)16-3-1-2-4-17(16)24(27)28/h1-8,13,25H,9-12H2/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHJOIBUFJKSAV-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.